4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline
Overview
Description
“4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline” is a chemical compound with the molecular formula C10H6ClF3N2 and a molecular weight of 246.62 . It is used in various applications and research .
Molecular Structure Analysis
The InChI code for “4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline” is 1S/C9H4ClF3N2/c10-8-6-3-5(9(11,12)13)1-2-7(6)14-4-15-8/h1-4H
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline” is a solid at room temperature . It has a density of 1.5±0.1 g/cm3, a boiling point of 285.8±35.0 °C at 760 mmHg, and a flash point of 126.7±25.9 °C .
Scientific Research Applications
Agrochemical Applications
4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline is a key structural motif in active agrochemical ingredients . Trifluoromethylpyridines and their derivatives are widely used in the agrochemical industry for the protection of crops from pests . More than 50% of the pesticides launched in the last two decades have been fluorinated .
Pharmaceutical Applications
This compound is also used in the pharmaceutical industry . Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Breast Cancer Inhibitors
4-Chloro-7-(trifluoromethyl)quinazoline is used as a reagent in the preparation of piperazinylquinolines, which are potential inhibitors for breast cancer .
Antifungal Applications
Compounds with a quinazoline moiety, like 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline, have been reported to show antifungal activities .
Antiviral Applications
Quinazoline compounds also exhibit antiviral activities , making them valuable in the development of antiviral drugs.
Antidiabetic Applications
Quinazoline compounds have been associated with antidiabetic activities , indicating potential use in the treatment of diabetes.
Anti-inflammatory Applications
Quinazoline compounds have shown anti-inflammatory activities , suggesting their potential use in the treatment of inflammatory diseases.
Antioxidant Applications
Quinazoline compounds have demonstrated antioxidant activities , which could be beneficial in the prevention of oxidative stress-related diseases.
Safety And Hazards
properties
IUPAC Name |
4-chloro-6-methyl-7-(trifluoromethyl)quinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2/c1-5-2-6-8(15-4-16-9(6)11)3-7(5)10(12,13)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWRZIJRHGZOKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(F)(F)F)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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